Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a thiophene derivative with a unique structure that includes a propargyl ether group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their aromatic and heterocyclic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves the alkylation of a thiophene carboxylate derivative with propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction mixture is stirred at room temperature, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated thiophene derivatives .
Scientific Research Applications
Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for its anti-inflammatory and analgesic effects.
Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could involve the disruption of bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another compound with a propargyl group, used in Sonogashira cross-coupling reactions.
[(Prop-2-yn-1-yloxy)methyl]benzene: A similar compound with a propargyl ether group, used in organic synthesis.
Uniqueness
Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is unique due to its thiophene core, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C10H10O3S |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
methyl 5-methyl-3-prop-2-ynoxythiophene-2-carboxylate |
InChI |
InChI=1S/C10H10O3S/c1-4-5-13-8-6-7(2)14-9(8)10(11)12-3/h1,6H,5H2,2-3H3 |
InChI Key |
SPGAPAAEDRZYQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)OC)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.